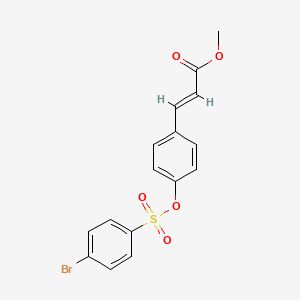
2-(3-bromophenyl)-2-oxoethyl N'-cyano-N-methylcarbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate is a synthetic organic compound that belongs to the class of imidothiocarbamates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a bromophenyl group and a cyano group in its structure suggests potential reactivity and utility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenyl, is reacted with an appropriate reagent to introduce the oxoethyl group.
Introduction of the Imidothiocarbamate Group: The intermediate is then reacted with N’-cyano-N-methylimidothiocarbamate under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in such processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can lead to various halogenated compounds.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research into its potential therapeutic uses, such as in the development of new drugs, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate involves its interaction with specific molecular targets. The bromophenyl group and the cyano group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate: Similar structure with a different position of the bromine atom.
2-(3-chlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate: Similar structure with a chlorine atom instead of bromine.
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-ethylimidothiocarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of the bromophenyl group and the cyano group in 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate gives it distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C11H10BrN3OS |
|---|---|
Peso molecular |
312.19 g/mol |
Nombre IUPAC |
[2-(3-bromophenyl)-2-oxoethyl] N-cyano-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C11H10BrN3OS/c1-14-11(15-7-13)17-6-10(16)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,14,15) |
Clave InChI |
UOPHANVREODYBK-UHFFFAOYSA-N |
SMILES canónico |
CN=C(NC#N)SCC(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]benzamide](/img/structure/B11991675.png)



![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)

![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)

